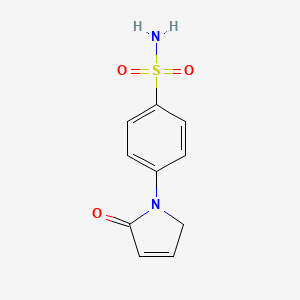
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and maleimides It is characterized by the presence of a pyrrole ring fused with a benzene sulfonamide group
Preparation Methods
The synthesis of 4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions usually involve stirring the reactants in a suitable solvent such as dimethylformamide (DMF) at room temperature, followed by heating to facilitate the reaction .
Chemical Reactions Analysis
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Aza-Michael Reaction: This compound reacts with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides.
Cycloaddition Reactions: The presence of an activated double bond and an imide group allows it to participate in cycloaddition reactions.
Polymerization and Copolymerization: It can undergo polymerization and copolymerization with various unsaturated compounds.
Common reagents used in these reactions include secondary amines, nucleophilic and electrophilic reagents, and various unsaturated compounds. The major products formed from these reactions are derivatives of 1H-pyrrole-2,5-diones, which have significant biological activities .
Scientific Research Applications
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The biogenic imide group in the compound ensures high and diverse biological activities. It selectively inhibits proteins such as cyclooxygenase, which is involved in the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in intracellular signaling . These interactions lead to the compound’s therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide can be compared with other similar compounds such as:
Properties
CAS No. |
147698-64-4 |
|---|---|
Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-(5-oxo-2H-pyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h1-6H,7H2,(H2,11,14,15) |
InChI Key |
LEIIEUXEWUFUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


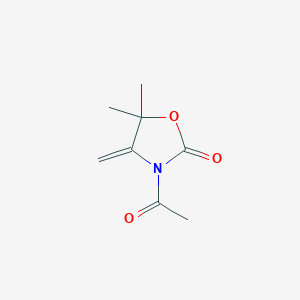
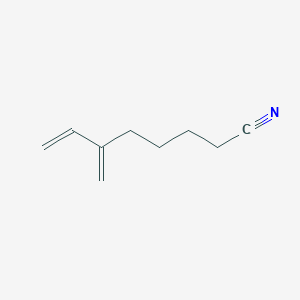

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
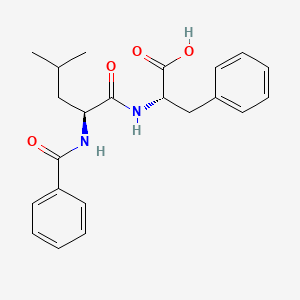
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
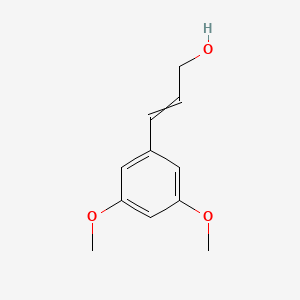
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

